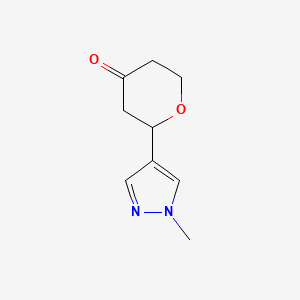

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-methylpyrazol-4-yl)oxan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-6-7(5-10-11)9-4-8(12)2-3-13-9/h5-6,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVFSUYDGWNLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CC(=O)CCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Novel Pyrazole-Substituted Oxan-4-One Building Blocks: A Technical Guide for Drug Discovery

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic fusion of validated pharmacophores into novel molecular frameworks is a cornerstone of modern drug discovery. This guide delves into the synthesis and potential applications of a promising, yet underexplored, class of compounds: pyrazole-substituted oxan-4-ones. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Similarly, the oxan-4-one (or tetrahydropyran-4-one) motif, a saturated six-membered oxygen-containing heterocycle, is a key structural component in many natural products and synthetic compounds, valued for its ability to modulate physicochemical properties such as solubility and to serve as a versatile synthetic intermediate.[3]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the rationale, design, and synthesis of these hybrid building blocks. We will explore plausible synthetic pathways, detail experimental protocols, and discuss the potential therapeutic applications of these novel chemical entities.

Chapter 1: The Foundational Pillars: Pyrazole and Oxan-4-one in Medicinal Chemistry

The pyrazole ring is a versatile scaffold in medicinal chemistry due to its unique electronic properties and its ability to participate in various non-covalent interactions with biological targets.[1] The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen) within the pyrazole ring allows for multiple binding modes with proteins and enzymes.[1] This has led to the development of a plethora of pyrazole-containing drugs with diverse therapeutic applications.

The oxan-4-one core, on the other hand, is a key constituent of many biologically active natural products.[4] Its non-aromatic, three-dimensional structure is often favored in modern drug design to improve properties such as metabolic stability and to escape the "flatland" of traditional aromatic drug candidates. The ketone functionality within the oxan-4-one ring provides a reactive handle for further chemical modifications, making it an attractive scaffold for the construction of diverse chemical libraries.

The fusion of these two important heterocyclic systems into a single molecular entity is anticipated to yield novel building blocks with unique three-dimensional architectures and a rich potential for biological activity.

Chapter 2: Synthetic Strategies for Pyrazole-Substituted Oxan-4-ones

The direct synthesis of pyrazole-substituted oxan-4-ones is not extensively documented in the current literature. However, by leveraging established synthetic methodologies for each individual heterocycle, we can propose several plausible and efficient synthetic routes.

Strategy 1: Multi-component Reaction (MCR) Approach

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step.[5][6] A four-component reaction could be envisioned for the synthesis of pyrazole-substituted oxan-4-ones.

Proposed MCR for Pyrazole-Substituted Oxan-4-one Synthesis:

Sources

- 1. jchr.org [jchr.org]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-4H-pyran-4-one

This technical guide provides an in-depth analysis of 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-4H-pyran-4-one , a critical heterocyclic building block in modern medicinal chemistry.

Executive Summary & Chemical Identity

2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-4H-pyran-4-one is a functionalized oxacycle used primarily as a scaffold in the synthesis of bioactive small molecules. Its structure combines a polar, hydrogen-bond-accepting tetrahydropyran-4-one core with an aromatic 1-methylpyrazole moiety. This specific connectivity allows for the creation of spirocyclic amines, amino-alcohols, and quaternary centers often found in inhibitors of kinases (e.g., JAK, TYK2) and nuclear receptors (e.g., ROR

Chemical Specifications

| Property | Detail |

| Systematic Name | 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-4H-pyran-4-one |

| Molecular Formula | C |

| Molecular Weight | 180.21 g/mol |

| Core Scaffold | Tetrahydro-4H-pyran-4-one (Oxan-4-one) |

| Substituent | 1-Methyl-1H-pyrazol-4-yl (at C2 position) |

| Key Functionality | Ketone (electrophile), Pyrazole (aromatic stacking/H-bond acceptor) |

Nomenclature & Synonyms

Accurate retrieval of this compound from databases requires navigating several naming conventions. The position of the pyrazole substituent (C2 vs. C6) depends on the numbering priority rules applied, though "2-" is the standard IUPAC preference for the substituent adjacent to the oxygen when the ketone is at C4.

Primary Synonyms

-

IUPAC Systematic: 2-(1-Methyl-1H-pyrazol-4-yl)oxan-4-one

-

Alternative Systematic: 2-(1-Methyl-1H-pyrazol-4-yl)dihydro-2H-pyran-4(3H)-one[1][2]

-

Common Chemical: 2-(1-Methylpyrazol-4-yl)tetrahydropyran-4-one

-

Database Indexing: 4H-Pyran-4-one, tetrahydro-2-(1-methyl-1H-pyrazol-4-yl)-

Contextual Identifiers

-

Synthetic Intermediate: Often referred to as the "Pyranone Intermediate" in patents related to TREM2 agonists and ROR

t inhibitors. -

Enone Precursor: 2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-4H-pyran-4-one (The unsaturated precursor often found in synthesis descriptions).

Synthetic Relevance & Applications

This molecule serves as a "divergent node" in drug discovery. The C4 ketone is a versatile handle for further functionalization, while the C2 pyrazole provides a metabolically stable aromatic group that improves solubility and target affinity compared to phenyl analogs.

Key Therapeutic Areas

-

TREM2 Agonists: Used to synthesize amino-morpholine linkers in neurodegenerative disease candidates.

-

ROR

t Inhibitors: Acts as the B-ring scaffold for amide-linked immunomodulators. -

Kinase Inhibitors: The ketone is frequently converted to a gem-dimethyl or spiro-amine group to occupy specific hydrophobic pockets in ATP-binding sites.

Experimental Protocols

The synthesis of this compound typically involves the construction of the pyran ring via an acid-catalyzed cyclization between an aldehyde and an alkynol, followed by oxidation or hydrogenation.

Protocol A: De Novo Synthesis via Prins-Type Cyclization

Rationale: This method builds the pyran ring directly from the pyrazole aldehyde, ensuring correct regiochemistry.

Reagents:

-

3-Butyn-1-ol

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (DCM)

Workflow:

-

Condensation: Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and 3-butyn-1-ol (1.5 eq) in anhydrous DCM at 0°C.

-

Cyclization: Slowly add TfOH (1.2 eq). The acid catalyzes the attack of the hydroxyl group on the aldehyde and the subsequent closure onto the alkyne (Meyer-Schuster rearrangement/cyclization cascade).

-

Workup: Quench with saturated NaHCO

. Extract with DCM. -

Intermediate Isolation: Purify the resulting 2-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydro-4H-pyran-4-one (enone) via silica chromatography.

-

Hydrogenation: Dissolve the enone in MeOH/EtOAc. Add 10% Pd/C (catalytic). Stir under H

(1 atm) for 4-16 hours to reduce the C2-C3 double bond. -

Final Purification: Filter catalyst and concentrate. The title compound is obtained as a colorless to pale yellow oil/solid.

Protocol B: Reductive Amination (Downstream Application)

Rationale: Converting the ketone to a bioactive amine (e.g., morpholine derivative).

-

Mixing: Combine 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-4H-pyran-4-one with the desired amine (e.g., morpholine) in DCE.

-

Reduction: Add Sodium triacetoxyborohydride (STAB) and catalytic acetic acid.

-

Result: Formation of the 4-amino-2-pyrazolyl-tetrahydropyran scaffold.

Visualizations

Figure 1: Structure & Numbering

The following diagram illustrates the chemical structure and the critical numbering scheme used to define the "2-" position.

Caption: Structural connectivity showing the C2-attachment of the pyrazole moiety to the pyranone core.

Figure 2: Synthesis Pathway (Prins/Meyer-Schuster)

Caption: Synthetic route from commercial starting materials to the target ketone.

References

-

Amgen Inc. (2021).[3] Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists. WO2021225988A1.

-

Justia Patents . (2025).[3] Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists.

-

Japan Tobacco Inc. (2016). Amide Compound.[2][4][5] EP3018123A1.[2]

-

ChemScene . Tetrahydro-4H-pyran-4-one (General Reagent Info).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patents.justia.com [patents.justia.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one (PubChem CID: 64106844)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one, a heterocyclic compound with significant potential in drug discovery. While specific biological data for this exact molecule is not extensively published, this guide synthesizes information on the well-established pharmacological profiles of its constituent pyrazole and oxanone moieties. We will explore its physicochemical properties, propose a logical synthetic route, and delve into its potential therapeutic applications, with a focus on oncology and inflammatory diseases. Furthermore, this guide provides detailed, field-proven protocols for the synthesis and biological evaluation of this and structurally similar compounds, empowering researchers to further investigate its therapeutic promise.

Introduction: The Therapeutic Potential of Pyrazole-Oxanone Scaffolds

The fusion of a pyrazole ring with an oxanone (tetrahydropyran-4-one) core brings together two pharmacologically significant scaffolds. The pyrazole nucleus is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The oxanone ring, a saturated six-membered heterocycle containing an oxygen atom, is also a common motif in bioactive natural products and synthetic drugs, often serving as a versatile scaffold to orient functional groups in three-dimensional space.

The specific compound, 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one, is identified in the PubChem database with the Compound Identification (CID) number 64106844. This guide will serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related molecules.

Physicochemical Properties and Structural Information

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| PubChem CID | 64106844 | PubChem |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem |

| Molecular Weight | 180.20 g/mol | PubChem |

| IUPAC Name | 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one | PubChem |

| SMILES | CN1C=C(C=N1)C2CC(=O)CCO2 | PubChem |

| InChI Key | ZJVFSUYDGWNLHX-UHFFFAOYSA-N | PubChem |

Structural Diagram:

Caption: 2D structure of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one.

Proposed Synthetic Pathway

Diagram of Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a general procedure that can be adapted for the synthesis of the title compound.

Part 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

-

Synthesis of 1-Methyl-1H-pyrazole: In a round-bottom flask equipped with a reflux condenser, dissolve 1,1,3,3-tetramethoxypropane in a suitable solvent such as ethanol. Add methylhydrazine dropwise at room temperature. The reaction mixture is then heated to reflux for several hours. After completion (monitored by TLC), the solvent is removed under reduced pressure, and the crude 1-methyl-1H-pyrazole is purified by distillation.

-

Vilsmeier-Haack Formylation: To a solution of phosphoryl chloride in anhydrous dimethylformamide (DMF) cooled in an ice bath, add the purified 1-methyl-1H-pyrazole dropwise. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by pouring it into ice-water and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate, 1-methyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and can be purified by recrystallization.[7]

Part 2: Synthesis of Oxan-4-one

-

Cyclization of 1,5-Dichloropentan-3-one: A solution of 1,5-dichloropentan-3-one in a suitable solvent (e.g., aqueous ethanol) is treated with a base such as sodium hydroxide. The reaction mixture is heated to facilitate the intramolecular Williamson ether synthesis.[6] After the reaction is complete, the mixture is extracted with an organic solvent, and the organic layer is dried and concentrated to yield oxan-4-one, which can be purified by distillation.

Part 3: Coupling and Final Product Formation

-

Grignard Reaction: To a solution of the Grignard reagent prepared from a suitable halo-oxanone derivative (or by direct metalation of oxan-4-one with a strong base followed by transmetalation) in an ethereal solvent, add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde dropwise at a low temperature. The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride. The product, a secondary alcohol, is extracted, and the organic layer is dried and concentrated.

-

Oxidation: The crude secondary alcohol is dissolved in a suitable solvent like dichloromethane and treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered, and the solvent is removed to yield the crude final product, 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one. Purification can be achieved by column chromatography.

Potential Therapeutic Applications and Biological Evaluation

Based on the extensive literature on pyrazole derivatives, 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Pyrazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[3][7]

Potential Molecular Targets:

-

Cyclin-Dependent Kinases (CDKs): Many pyrazole derivatives are potent inhibitors of CDKs, which are key regulators of the cell cycle.[7]

-

Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as EGFR, VEGFR, and MET by pyrazole-based compounds has been reported.[8]

Diagram of a General Kinase Signaling Pathway:

Caption: Potential inhibition of RTK signaling by the title compound.

Anti-inflammatory Activity

The pyrazole scaffold is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs).[1] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes.[9]

Potential Molecular Targets:

-

Cyclooxygenase (COX-1 and COX-2): Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation.[9]

-

Lipoxygenase (LOX): Some pyrazole derivatives also inhibit LOX, which is involved in the synthesis of leukotrienes.[9]

In Vitro Biological Evaluation Protocols

The following are detailed protocols for the initial biological screening of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay) [8][10][11]

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [12][13]

This assay measures the ability of the compound to inhibit the activity of a specific kinase.

-

Kinase Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, the kinase-specific substrate, and ATP in a reaction buffer.

-

Reaction Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition) [14][15]

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5% w/v bovine serum albumin (BSA) in phosphate-buffered saline (PBS).

-

Compound Incubation: Add the test compound at various concentrations to the BSA solution and incubate at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Heat the mixture at 57°C for 30 minutes.

-

Turbidity Measurement: After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation for each concentration and compare it with a standard anti-inflammatory drug like diclofenac sodium.

Conclusion and Future Directions

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one (PubChem CID: 64106844) represents a promising starting point for the development of novel therapeutic agents. The well-documented pharmacological activities of its constituent pyrazole and oxanone scaffolds strongly suggest its potential as an anticancer and anti-inflammatory agent. This technical guide provides a solid foundation for its further investigation, including a proposed synthetic route and detailed protocols for its biological evaluation.

Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive in vitro screening against a panel of cancer cell lines and key kinases and inflammatory enzymes. Promising results from these initial studies would warrant further investigation into its mechanism of action, in vivo efficacy in animal models, and pharmacokinetic and toxicological profiling. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this and related pyrazole-oxanone hybrid molecules.

References

-

Current status of pyrazole and its biological activities. PMC. [Link]

-

Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journals. [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. PDF. [Link]

-

Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Letters. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. PDF. [Link]

-

From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. [Link]

-

Assay Development for Protein Kinase Enzymes. NCBI. [Link]

-

Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. PMC. [Link]

-

Design, Synthesis, Characterization and Non-steroidal Anti-Inflammatory Activity of Novel Oxazolone Derivatives. Asian Journal of Pharmaceutical Research. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEWLY SYNTHESIZED PYRAZOLES. TSI Journals. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Synthesis and biological evaluation of purine-pyrazole hybrids incorporating thiazole, thiazolidinone or rhodanine moiety as 15-LOX inhibitors endowed with anticancer and antioxidant potential. PubMed. [Link]

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. [Link]

-

Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

-

Synthesis and anti-inflammatory activity of diversified heterocyclic systems. PubMed. [Link]

-

Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. Arkivoc. [Link]

-

Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. PMC. [Link]

-

Heterocyclic Anti-Inflammatory Agents: A Guide for Medicinal Chemists. ResearchGate. [Link]

-

Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. [Link]

-

OXAN-4-ONE | CAS 29943-42-8. Matrix Fine Chemicals. [Link]

- Synthesis method of tetrahydro-4H-pyran-4-one.

Sources

- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 7. chemmethod.com [chemmethod.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. kosheeka.com [kosheeka.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. asianjpr.com [asianjpr.com]

- 15. mdpi.com [mdpi.com]

Introduction: The Importance of Substituted Heterocycles in Medicinal Chemistry

An Application Guide for the Synthesis of 4-Amino-2-(1-methyl-1H-pyrazol-4-yl)oxane Derivatives

A Senior Application Scientist's Protocol for Robust Reductive Amination

The fusion of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern drug discovery. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure found in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[1] Its derivatives have been explored for applications ranging from anti-inflammatory to anticancer agents.[1][2] Similarly, the oxane (tetrahydropyran) ring is a common feature in many natural products and synthetic pharmaceuticals, often serving as a stable, non-aromatic linker or core structure. The targeted synthesis of molecules incorporating both these motifs, such as 4-amino-2-(1-methyl-1H-pyrazol-4-yl)oxane, provides access to novel chemical space for the development of next-generation therapeutics.

This application note provides a detailed, robust, and field-tested protocol for the synthesis of substituted amines from 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one via reductive amination. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step methodology with explanations for key experimental choices, and offer guidance on purification and characterization.

Reaction Overview and Mechanistic Insight

Reductive amination is a powerful and highly versatile method for forming carbon-nitrogen bonds.[3] The process typically involves the reaction of a carbonyl compound (a ketone in this case) with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a selective hydride agent to yield the target amine.[4]

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

For this transformation, we select sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent. Its use is justified by several key advantages:

-

Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄). It reacts much faster with protonated imines (iminium ions) than with ketones or aldehydes.[4][5] This selectivity is crucial for a "direct" or "in situ" reductive amination, where the ketone, amine, and reducing agent are all present in the same pot, minimizing the unwanted reduction of the starting ketone to an alcohol.[4][6]

-

Broad Substrate Scope: STAB is effective for a wide range of aldehydes and ketones, including sterically hindered ones, and a variety of amines.[6]

-

Non-Hygroscopic Nature: It is a stable, free-flowing solid that is easier to handle than many other hydride reagents.

The reaction proceeds via the acid-catalyzed formation of a hemiaminal, which then dehydrates to form a key iminium ion intermediate. The STAB reagent then delivers a hydride to the electrophilic carbon of the iminium ion to furnish the final amine product.

Caption: Figure 1: Mechanism of STAB-Mediated Reductive Amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one with a generic primary amine. The quantities can be scaled as needed.

Materials and Reagents

| Reagent | Grade | Supplier Example | Notes |

| 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one | >95% | Synthonix | Starting material. Ensure it is dry. |

| Primary Amine (e.g., Benzylamine) | Reagent Grade, >98% | Sigma-Aldrich | 1.1 equivalents. |

| Sodium Triacetoxyborohydride (STAB) | Reagent Grade, >95% | Acros Organics | 1.5 equivalents. A mild and selective reducing agent.[6][7] |

| 1,2-Dichloroethane (DCE) | Anhydrous, >99.8% | Fisher Scientific | Reaction solvent. THF can also be used.[7] |

| Acetic Acid (optional) | Glacial | J.T. Baker | 0.1 equivalents. Can catalyze iminium ion formation for ketones. |

| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Lab-prepared | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Lab-prepared | For drying organic layers. |

| Silica Gel or Amine-Functionalized Silica | 40-63 µm | Teledyne ISCO | For flash chromatography. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one (1.0 eq).

-

Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

-

Add the primary amine (1.1 eq). If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

-

(Optional): For less reactive amines or to accelerate the reaction, a catalytic amount of glacial acetic acid (0.1 eq) can be added. This facilitates the dehydration of the hemiaminal intermediate to the crucial iminium ion.[6]

-

Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.

-

-

Reduction:

-

To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. The portion-wise addition helps to control any initial exotherm.

-

Allow the reaction to stir at room temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

A typical TLC system would be 10% Methanol in Dichloromethane. The product amine should have a lower Rf than the starting ketone.

-

The reaction is typically complete within 3 to 12 hours. If the reaction is sluggish, gentle heating to 40 °C can be applied.

-

-

Workup and Extraction:

-

Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. This neutralizes the acetic acid catalyst and destroys any excess STAB.

-

Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification - A Critical Step for Amines:

-

The crude product will be a basic amine. Purification via standard silica gel chromatography can be challenging due to the acidic nature of silica, which can cause significant peak tailing and potential loss of product.[8][9]

-

Recommended Method: Use an amine-functionalized silica column with a hexane/ethyl acetate or DCM/methanol gradient. This specialized stationary phase minimizes the acid-base interaction, leading to excellent peak shape and recovery.[8][10]

-

Alternative Method: If using standard silica gel, the mobile phase must be modified. Add 0.5-1% triethylamine or ammonia in methanol to the eluent system (e.g., a gradient of 0-10% methanol in DCM, with the modifier added to the methanol).[10][11] The competing base neutralizes the acidic silanol groups on the silica surface, improving elution.[10]

-

Experimental Workflow

Caption: Figure 2: Laboratory Workflow for Reductive Amination.

Expected Results and Characterization

The successful synthesis will yield the desired 4-amino-2-(1-methyl-1H-pyrazol-4-yl)oxane as a colorless oil or a white solid, depending on the nature of the 'R' group from the amine.

Table of Expected Data

| Parameter | Expected Value |

| Reaction Time | 3 - 12 hours |

| Yield (Isolated) | 75 - 95% |

| Purity (by LCMS) | >95% |

| Appearance | Colorless Oil or White Solid |

Characterization by NMR Spectroscopy

The primary evidence of a successful reaction will be observed in the ¹H and ¹³C NMR spectra.

-

¹H NMR:

-

Disappearance of the starting amine N-H protons (if a primary amine was used and the product is a secondary amine).

-

Appearance of a new signal for the proton at the C4 position of the oxane ring (now a C-H instead of a C=O). This signal will likely appear as a multiplet in the 3.0-3.5 ppm region.

-

Characteristic shifts in the signals for the protons on the carbons adjacent to the C4 position.

-

-

¹³C NMR:

-

The most telling change is the disappearance of the ketone carbonyl signal (C=O), which typically appears around 200-210 ppm.

-

A new signal for the C4 carbon will appear in the aliphatic region, typically between 45-60 ppm.

-

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or low reactivity. | Allow the reaction to stir longer. Gentle heating (40 °C) can be applied. Add a catalytic amount of acetic acid. |

| Low Yield | Inefficient workup or purification issues. | Ensure complete extraction. Use the recommended amine-functionalized silica or a basic modifier for chromatography. |

| Formation of Dialkylated Product | The product amine reacts with another ketone molecule. | This is less common with STAB but can occur. Use a stepwise procedure: form the imine first, then add the reducing agent.[6] |

| Poor Peak Shape in Chromatography | Strong interaction between the basic amine and acidic silica gel. | Add 0.5-1% triethylamine to your eluent or switch to an amine-functionalized silica column.[8][10] |

Conclusion

The reductive amination of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one using sodium triacetoxyborohydride is a highly efficient and reliable method for the synthesis of novel 4-amino-oxane derivatives. The protocol detailed here, which emphasizes a robust reaction setup and a tailored purification strategy for basic amines, provides a clear pathway for researchers to access these valuable compounds for applications in drug discovery and medicinal chemistry. The mild conditions and high yields make this procedure amenable to library synthesis and scale-up operations.

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Purification of Ionizable Organic Amine Compounds Using Flash Column Chrom

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.

- Is there an easy way to purify organic amines? Biotage.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- HILIC Purification Strategies for Flash Chrom

- Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis.

- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amin

- Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC.

- Successful Flash Chrom

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmaceutical and Biological Science Archive.

- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.

- Reductive Amination - Common Conditions.

- Amine synthesis by reductive amination (reductive alkyl

- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.

- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC.

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.

- Nuclear magnetic resonance spectra and structure of fluorinated oxetanes.

- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. jocpr.com [jocpr.com]

- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. biotage.com [biotage.com]

- 9. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]

- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 11. biotage.com [biotage.com]

Introduction: Unveiling a Novel Scaffold with a Privileged Pedigree

An In-depth Guide to Leveraging the 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to a diverse range of biological targets, and the pyrazole and oxazolidinone ring systems are exemplary in this regard.[1][2][3] Pyrazole derivatives are at the core of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[4][5] Similarly, the oxazolidinone scaffold is a cornerstone in the development of antibacterial agents and has shown potential in other therapeutic areas.[2][3][6]

This guide introduces a novel hybrid scaffold, 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one , which synergistically combines the structural features of these two potent pharmacophores. The absence of extensive prior art on this specific combination presents a unique opportunity for the exploration of new chemical space and the development of compounds with potentially novel mechanisms of action and improved therapeutic profiles.

This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this promising scaffold. We will delve into a proposed synthetic strategy, outline a rational approach to target identification and screening, and provide detailed, field-proven protocols for the biological evaluation of derivatives based on this core structure.

Proposed Synthetic Strategy and Derivative Library Generation

A key advantage of the 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one scaffold is its amenability to combinatorial synthesis, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. A plausible and efficient synthetic approach is outlined below.

General Synthetic Workflow

The synthesis of the core scaffold and its derivatives can be envisioned through a multi-step sequence, likely culminating in a cyclization reaction to form the oxanone ring. A potential retrosynthetic analysis suggests that the oxanone ring could be formed via an intramolecular reaction. A forward synthesis could involve the reaction of a pyrazole-containing starting material with a suitable three-carbon component to build the oxanone ring. For derivatization, various substituents can be introduced on both the pyrazole and oxanone rings.

Caption: Proposed workflow for the synthesis of a library of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one analogues.

Therapeutic Targeting and Screening Cascade

Given the rich pharmacology of pyrazole and oxazolidinone scaffolds, a logical starting point for investigating the therapeutic potential of this novel hybrid is to screen a focused library of its derivatives against well-established drug targets for these individual ring systems. Protein kinases and G-protein coupled receptors (GPCRs) represent two major classes of targets where pyrazole-containing compounds have demonstrated significant activity.[7][8][9]

Primary Screening Targets

-

Protein Kinases: A significant number of clinically approved and investigational anticancer drugs feature a pyrazole core that targets various protein kinases.[7][9][10] A primary screen against a panel of cancer-relevant kinases would be a high-yield starting point.

-

G-Protein Coupled Receptors (GPCRs): Pyrazole derivatives have also been identified as modulators of various GPCRs.[11] Screening against a panel of GPCRs involved in neurological and inflammatory disorders is a promising avenue.

Screening Cascade Workflow

A tiered screening approach is recommended to efficiently identify and validate hits from the synthesized library.

Caption: A tiered screening cascade for the evaluation of novel 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one derivatives.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis and biological evaluation of compounds derived from the 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one scaffold.

Protocol 1: General Synthesis of a Scaffold Derivative

This protocol describes a general method for the synthesis of a derivative of the core scaffold. Note: This is a hypothetical protocol and would require optimization.

Objective: To synthesize a representative derivative for biological screening.

Materials:

-

1-methyl-1H-pyrazole-4-carbaldehyde

-

A suitable three-carbon synthon for the oxanone ring

-

Appropriate reagents and solvents

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Step 1: Condensation. React 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable partner to form an intermediate that contains the necessary functionalities for cyclization.

-

Step 2: Cyclization. Treat the intermediate from Step 1 with a suitable reagent or catalyst to induce intramolecular cyclization to form the oxanone ring. The Pictet-Spengler reaction is a well-known method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, and an analogous "oxa-Pictet-Spengler" reaction could potentially be adapted for the formation of the oxanone ring.[12][13]

-

Step 3: Derivatization (Optional). The core scaffold can be further modified at various positions to generate a library of analogues.

-

Step 4: Purification and Characterization. Purify the final compound using column chromatography or recrystallization. Characterize the structure and purity using standard analytical techniques (NMR, Mass Spectrometry, HPLC).

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity, and the inhibition of this activity by a test compound can be quantified.

Materials:

-

Purified recombinant kinase of interest

-

Kinase-specific substrate

-

Synthesized inhibitor compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

-

In a 96-well plate, add the kinase, substrate, and inhibitor solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and proliferation, which are key indicators of the cytotoxic potential of an anticancer agent.[14]

Materials:

-

Human cancer cell line(s) of interest

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

Synthesized inhibitor compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized inhibitor compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.

Protocol 4: GPCR Functional Assay (Calcium Mobilization)

This assay measures changes in intracellular calcium levels upon GPCR activation, which is a common downstream signaling event for many GPCRs.[15][16][17]

Materials:

-

A cell line stably expressing the GPCR of interest

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Synthesized test compounds (as potential agonists or antagonists)

-

A known agonist for the GPCR of interest

-

A fluorescence plate reader with an injection system

Procedure:

-

Plate the cells in a black, clear-bottom 96-well plate and allow them to grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

To test for agonist activity, add varying concentrations of the synthesized compounds to the wells and measure the fluorescence signal over time.

-

To test for antagonist activity, pre-incubate the cells with the synthesized compounds before adding a known agonist at its EC50 concentration, and then measure the fluorescence signal.

-

Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 5: Western Blotting for Protein Phosphorylation

This technique is used to detect the phosphorylation status of a specific protein within a cell, which can confirm the mechanism of action of a kinase inhibitor.[18][19][20][21]

Materials:

-

Cell line of interest

-

Synthesized kinase inhibitor

-

Lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (one specific for the phosphorylated form of the target protein and one for the total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the kinase inhibitor for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. It is advisable to avoid milk as a blocking agent as it contains phosphoproteins that can lead to high background.[19][21]

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against the total protein to normalize for protein loading.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade should be systematically organized to facilitate the development of a robust SAR.[22][23][24][25][26] The goal is to understand how different chemical modifications to the scaffold affect its biological activity.

Table 1: Example of an SAR Data Table for Kinase Inhibitors

| Compound ID | R1-substituent | R2-substituent | Kinase X IC50 (nM) | Cancer Cell Line Y IC50 (µM) |

| Scaffold-001 | H | H | >10,000 | >50 |

| Scaffold-002 | 4-F-Ph | H | 5,200 | 25 |

| Scaffold-003 | 4-Cl-Ph | H | 2,100 | 12 |

| Scaffold-004 | 4-MeO-Ph | H | 8,500 | 45 |

| Scaffold-005 | 4-Cl-Ph | Me | 1,500 | 8 |

Note: The IC50 values in this table are placeholders and need to be determined experimentally.

By analyzing the trends in this table, researchers can make informed decisions about the next round of synthesis to improve potency, selectivity, and other drug-like properties. For instance, the hypothetical data above suggests that a chloro-substituent at the R1 position is beneficial for activity, and the addition of a methyl group at R2 further enhances potency.

Conclusion

The 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one scaffold represents a novel and promising starting point for the discovery of new therapeutic agents. By leveraging the well-established pharmacological importance of its constituent pyrazole and oxanone rings, and by employing a systematic approach to synthesis and biological evaluation as outlined in this guide, researchers can efficiently explore the potential of this scaffold across a range of therapeutic areas. The provided protocols offer a robust framework for initiating such a drug discovery program, with the ultimate goal of identifying and optimizing new lead compounds for further development.

References

-

An overview of Ca2+ mobilization assays in GPCR drug discovery. [Link]

-

GPCR-radioligand binding assays. [Link]

-

Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

-

Ca2+ Mobilization Assay. [Link]

-

Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

-

OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION A Research Summary Submitted to The Temple University Gradua. [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

-

GPCR Membrane Ligand Binding Assay Development. [Link]

-

GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]

-

Ca2+ mobilization assays in GPCR drug discovery. [Link]

-

FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]

-

Cell-culture based test systems for anticancer drug screening. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

-

Cell based in vitro assays & molecular analyses. [Link]

-

Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. (CHEMBL5257153). [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

-

Pan/Phospho Analysis For Western Blot Normalization. [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]

-

Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. [Link]

-

Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

-

Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

-

Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). [Link]

-

Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. [Link]

-

A deep learning based scaffold hopping strategy for the design of kinase inhibitors. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]

-

Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. [Link]

-

Pictet–Spengler reaction. [Link]

-

Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. [Link]

-

Pictet-Spengler Reaction. [Link]

-

Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

-

Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure. [Link]

Sources

- 1. scholarshare.temple.edu [scholarshare.temple.edu]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. jchr.org [jchr.org]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rroij.com [rroij.com]

- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 13. Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 20. researchgate.net [researchgate.net]

- 21. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 22. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cris.bgu.ac.il [cris.bgu.ac.il]

- 24. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 25. scispace.com [scispace.com]

- 26. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Characterization of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one as a Novel Kinase Inhibitor Scaffold

Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. The pyrazole ring is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its favorable drug-like properties and ability to form key interactions within the ATP-binding pocket of kinases.[1][2] This guide introduces a hypothetical novel scaffold, 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one , as a starting point for a kinase inhibitor discovery program. While no specific activity has been documented for this exact molecule, its structure embodies the key features of a pyrazole-based ATP-competitive inhibitor. This document provides a comprehensive framework and detailed protocols for the initial characterization of such a compound, using Cyclin-Dependent Kinase 2 (CDK2) as a representative and high-value cancer target.

Scientific Background: The Rationale for Targeting CDK2

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, specifically the transition from the G1 to the S phase and progression through the S phase.[3][4] Its activity is tightly controlled by binding to its regulatory partners, Cyclin E and Cyclin A. In many human cancers, the CDK2 pathway is deregulated, often through the overexpression of Cyclin E, leading to uncontrolled cell proliferation.[5]

The primary function of the Cyclin E/CDK2 complex is to phosphorylate the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F transcription factor, sequestering it and repressing the transcription of genes required for DNA synthesis. Upon phosphorylation by CDK2, pRb releases E2F, allowing for the expression of S-phase genes and commitment to DNA replication.[5][6] Inhibiting CDK2 can restore the G1 checkpoint, halt proliferation, and induce apoptosis in cancer cells that are dependent on this pathway.[3]

CDK2 Signaling Pathway in Cell Cycle Progression

The diagram below illustrates the central role of CDK2 in the G1/S transition, a critical control point that is often compromised in cancer.

Caption: The CDK2 signaling pathway controlling the G1/S cell cycle checkpoint.

Experimental Workflow for Inhibitor Characterization

The successful characterization of a novel kinase inhibitor requires a multi-step approach, progressing from initial biochemical validation to cellular activity assessment. This workflow ensures that a compound not only inhibits its target enzyme but also engages it in a cellular context to produce the desired biological effect.

Caption: A logical workflow for the characterization of a novel kinase inhibitor.

Application Protocols

The following protocols are designed for a 384-well plate format, suitable for medium- to high-throughput screening, but can be adapted for 96-well plates.

Protocol 1: Biochemical Potency using ADP-Glo™ Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified CDK2/Cyclin E1 kinase.

Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[7][8] After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

CDK2/Cyclin E1: Prepare a 4X working solution of the enzyme in 1X Kinase Buffer. The final concentration should be optimized to produce a robust signal (e.g., 1-5 ng/µL).

-

Substrate/ATP Mix (4X): Prepare a solution containing pRb fragment (substrate) and ATP in 1X Kinase Buffer. The final ATP concentration should be near its Km for CDK2 (typically 10-50 µM) to ensure sensitive detection of competitive inhibitors.

-

Test Compound: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in 100% DMSO. Then, create a 4X working solution by diluting with 1X Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

-

ADP-Glo™ Reagents: Prepare ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[9]

-

-

Assay Procedure (384-well plate):

-

Add 2.5 µL of 4X test compound or vehicle (DMSO in Kinase Buffer) to appropriate wells.

-

Add 2.5 µL of 1X Kinase Buffer to all wells.

-

Add 2.5 µL of 4X CDK2/Cyclin E1 enzyme solution to all wells except negative controls.

-

Initiate the reaction by adding 2.5 µL of 4X Substrate/ATP mix. The total reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature to deplete ATP.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

-

Protocol 2: Cellular Antiproliferation using CellTiter-Glo® Assay

Objective: To measure the growth inhibition (GI50) potential of the test compound on a cancer cell line known to be sensitive to CDK2 inhibition (e.g., HCT116 colon cancer cells).

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the presence of metabolically active, viable cells.[1][10] A decrease in ATP levels corresponds to a reduction in cell viability.

Methodology:

-

Cell Seeding:

-

Culture HCT116 cells to ~80% confluency.

-

Trypsinize and count the cells. Seed the cells into a 384-well white, clear-bottom plate at a density of 1,000-2,000 cells per well in 25 µL of culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in culture medium from a DMSO stock.

-

Add the desired final concentration of the compound to the wells. Include vehicle-only (DMSO) controls.

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[11]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10]

-

Add 25 µL of CellTiter-Glo® Reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[2]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration relative to vehicle-treated cells.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the curve to determine the GI50 value.

-

Protocol 3: Cellular Target Engagement via Western Blot

Objective: To confirm that the test compound inhibits CDK2 activity within cells by measuring the phosphorylation status of its downstream substrate, pRb.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. A reduction in the signal from a phospho-specific antibody for pRb (e.g., at Ser807/811) after compound treatment indicates inhibition of the upstream kinase (CDK2).

Methodology:

-

Cell Treatment and Lysis:

-

Seed HCT116 cells in a 6-well plate and grow to 70-80% confluency.

-

Treat cells with the test compound at various concentrations (e.g., 0.1X, 1X, and 10X the GI50 value) for 4-6 hours. Include a vehicle control.

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[12]

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Use BSA instead of milk for phospho-antibodies to reduce background.[12]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated pRb (e.g., anti-p-pRb Ser807/811).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

Re-probing: Strip the membrane and re-probe with an antibody for total pRb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[13]

-

Quantify the band intensities to determine the ratio of phosphorylated pRb to total pRb.

-

Data Presentation & Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Representative Biochemical and Cellular Activity Data

| Compound ID | Structure | CDK2/CycE IC50 (nM) | HCT116 GI50 (µM) |

| Lead-001 | 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one | 550 | 7.2 |

| Analog-002 | Modification at oxanone ring | 250 | 2.5 |

| Analog-003 | Modification at pyrazole N-methyl | >10,000 | >50 |

| Control | Roscovitine | 150 | 1.1 |

Structure-Activity Relationship (SAR) Insights

The initial screening data provides a foundation for building an SAR model. The goal is to understand how chemical modifications to the lead scaffold affect its biological activity. For pyrazole-based inhibitors, key interactions in the kinase hinge region are often crucial for potency.

Caption: Conceptual diagram of key regions for SAR analysis on the pyrazole-oxanone scaffold.

The data in Table 1 hypothetically suggests that the N-methyl group on the pyrazole is critical for activity (Analog-003), likely acting as a key hydrogen bond acceptor or donor in the kinase hinge region. Modifications to the oxanone ring (Analog-002) improve potency, suggesting this part of the molecule could be optimized to better fit into a hydrophobic sub-pocket or to improve physicochemical properties.

Conclusion

The pyrazole scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. This guide provides a robust, integrated set of protocols for the initial characterization of a new pyrazole-based compound, such as the hypothetical 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one . By systematically evaluating biochemical potency, cellular activity, and on-target effects, researchers can efficiently determine the therapeutic potential of new chemical entities and generate the critical data needed to drive lead optimization programs.

References

-

Tadesse, S., Caldon, E., Tilley, W., & Lim, E. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Cancer Drug Resist, 3(1), 137-151. Available at: [Link]

-

Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of Clinical Oncology, 24(11), 1770-1783. Available at: [Link]

-

Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. Available at: [Link]

-

OUS-research.no. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]

-

Clurman, B. (2016). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). Gene Result CDK2 cyclin dependent kinase 2 [human]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Available at: [Link]

-

Patole, S. S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Foundational and Multidisciplinary Research. Retrieved from [Link]

-

Gueddouda, N. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6429. Available at: [Link]

-

JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

-

ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

-

Nacalai Tesque. (n.d.). Western Blotting Protocol Ver. 1.2. Retrieved from [Link]

Sources

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. OUH - Protocols [ous-research.no]

- 3. elgenelim.com [elgenelim.com]

- 4. pnas.org [pnas.org]

- 5. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bio-rad.com [bio-rad.com]

Application Note: Synthetic Routes for 1-Methyl-1H-pyrazol-4-yl Substituted Heterocycles

Abstract

The 1-methyl-1H-pyrazol-4-yl moiety is a "privileged scaffold" in modern medicinal chemistry, appearing ubiquitously in kinase inhibitors (e.g., Crizotinib, Ruxolitinib, Avapritinib). Its popularity stems from its ability to improve aqueous solubility, metabolic stability, and serve as a bioisostere for phenyl rings while offering unique hydrogen-bond acceptor properties. This Application Note provides a definitive guide to synthesizing heterocycles substituted with this specific pyrazole unit. We prioritize the Suzuki-Miyaura cross-coupling of 1-methyl-4-pyrazolyl boronates due to its scalability and functional group tolerance, while also detailing the critical precursor synthesis to ensure regiochemical purity.

Strategic Importance & Retrosynthetic Analysis

The incorporation of a 1-methyl-1H-pyrazol-4-yl group is rarely trivial due to two primary challenges:

-

Regioselectivity of N-methylation: Alkylation of unsymmetrical pyrazoles often yields inseparable mixtures of N1 and N2 isomers.[1]

-

Protodeboronation: Pyrazolyl boronic esters are prone to hydrolytic C-B bond cleavage under standard basic coupling conditions.

To circumvent these, we employ a "Convergent Strategy" where the pyrazole core is pre-functionalized before coupling to the target heterocycle.

Diagram 1: Retrosynthetic Pathways

Caption: Strategic disconnections for accessing the target scaffold. Route A is the industry standard for convergent synthesis.

Primary Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a heteroaryl halide.

The "Slow-Release" Strategy